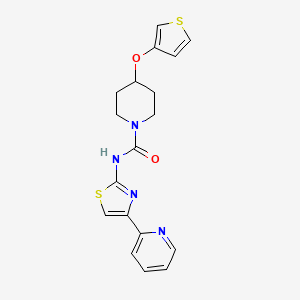

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-18(21-17-20-16(12-26-17)15-3-1-2-7-19-15)22-8-4-13(5-9-22)24-14-6-10-25-11-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBRGULKMHBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure combining pyridine, thiazole, thiophene, and piperidine moieties. Its molecular formula is with a molecular weight of 420.5 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridine rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| N-(4-(pyridin-2-yl)thiazol-2-yl) | Mycobacterium tuberculosis | 1.35 |

| 4-(4-substituted-thiazol-2-ylamino) | MCF-7 (Breast Cancer) | 11.6 |

| Pyridin-2-yl(4-thiophen-3-yloxy) | E. coli | 10.5 |

Anticancer Activity

The compound's structure suggests potential anticancer properties. A study on related thiazole derivatives indicated significant cytotoxicity against human breast cancer cell lines (MCF-7), with some compounds exhibiting lower IC50 values than doxorubicin, a standard chemotherapy drug .

Case Study: Cytotoxicity in MCF-7 Cells

In an experimental setup, several derivatives were synthesized and tested for cytotoxic effects:

- Compound 6 : IC50 = 11.9 µM

- Compound 9 : IC50 = 11.7 µM

- Compound 11 : IC50 = 11.6 µM

These findings suggest that modifications to the thiazole and pyridine structures can enhance anticancer activity.

Enzyme Inhibition

Inhibitory activity against key enzymes has also been explored. Compounds with similar structural motifs have shown promising results as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Coumarin-thiazole derivative | Acetylcholinesterase | 2.7 |

| N-(4-(pyridin-2-yl)thiazol-2-yl) | Cyclooxygenase | 5.0 |

Mechanistic Insights

Docking studies have helped elucidate the binding interactions of this compound with target proteins. The binding affinity and interaction profiles indicate that the compound may act as a competitive inhibitor for certain enzymes, thereby influencing metabolic pathways relevant to disease processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed analysis of structurally related compounds, focusing on substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparisons

Key Observations

Substituent Impact on Bioactivity

- The thiophen-3-yloxy group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to bulkier substituents like trifluoromethylpyridinyloxy () or methoxyphenyl ().

- Chlorophenyl () and trifluoromethyl () groups are associated with increased lipophilicity and metabolic stability, which could improve pharmacokinetics .

Structural Flexibility vs. Rigidity Compounds with rigid piperidine-carboxamide scaffolds (e.g., ) may exhibit higher target selectivity due to restricted conformational freedom.

Heterocycle Diversity

- Pyridazine-containing analogs () often show distinct binding modes compared to pyridine/thiazole hybrids. For example, pyridazine’s electron-deficient nature may favor interactions with polar kinase domains .

Q & A

Basic: What are the established synthetic routes for N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide?

The synthesis typically involves multi-step processes:

- Thiazole ring formation : Cyclization of thioamide and haloketone precursors under acidic/basic conditions .

- Piperidine functionalization : Introduction of thiophen-3-yloxy via nucleophilic substitution or coupling reactions.

- Amidation : Final carboxamide formation using coupling agents (e.g., EDC/HOBt) between the thiazole-piperidine intermediate and activated pyridine derivatives .

Key challenges include controlling regioselectivity during thiazole cyclization and minimizing side reactions during amidation.

Basic: How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and connectivity (e.g., distinguishing thiophen-3-yloxy vs. 2-yl isomers) .

- HPLC : Purity assessment (>98% by reverse-phase HPLC with UV detection) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts .

- Melting point analysis : Consistency with literature values (if available) to validate crystallinity .

Advanced: How can researchers optimize reaction yields for analogous thiazole-piperidine carboxamides?

Low yields (e.g., 6–39% in related syntheses ) often arise from:

- Steric hindrance : Bulky substituents (e.g., thiophen-3-yloxy) may slow amidation. Using microwave-assisted synthesis or elevated temperatures can improve kinetics .

- Purification challenges : Byproducts from incomplete coupling require gradient chromatography or preparative TLC (e.g., n-hexane/ethyl acetate systems) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during cyclization .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Example discrepancies and solutions:

- NMR signal splitting : Overlapping peaks due to rotamers (common in piperidine derivatives) can be resolved by variable-temperature NMR or 2D techniques (COSY, HSQC) .

- Unexpected m/z values : Isotopic patterns (e.g., from sulfur or halogens) may require recalibration of MS parameters or isotopic filtering .

- Elemental analysis mismatches : Trace solvent retention (e.g., DMSO) can skew results. Prolonged drying under vacuum or elemental microanalysis validation is recommended .

Advanced: How do structural modifications (e.g., thiophen-3-yloxy vs. 2-yl) impact biological activity?

Case studies from analogous compounds suggest:

- Electronic effects : Thiophen-3-yloxy’s electron-rich oxygen may enhance hydrogen bonding with target proteins vs. the 2-yl isomer’s sulfur-dominated interactions .

- Lipophilicity : The thiophen-3-yloxy group increases logP, potentially improving membrane permeability but reducing aqueous solubility .

- Metabolic stability : Fluorinated or trifluoromethyl analogs (e.g., in related piperidines) show prolonged half-lives in vitro .

Advanced: What computational methods predict binding modes of this compound with kinase targets?

Recommended workflow:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (common in kinase inhibition) .

- MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100+ ns trajectories .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) using MOE or Discovery Studio .

Advanced: How can researchers address low reproducibility in biological assays for this compound?

Critical factors include:

- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates; add detergents (e.g., 0.01% Tween-20) to buffer systems .

- Redox activity : Thiophene derivatives may interfere with assay reagents (e.g., MTT). Include negative controls with thiophen-3-yloxy alone .

- Batch variability : Strict QC protocols for synthetic intermediates (e.g., ≥98% purity by HPLC) and biological reagents (e.g., kinase lot validation) .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.